6,11-Dimethylhexadeca-2,4,6,8,10,12,14-heptaenedial
Description
6,11-Dimethylhexadeca-2,4,6,8,10,12,14-heptaenedial (C₁₈H₂₄O₂) is a conjugated polyunsaturated dialdehyde with methyl substituents at positions 6 and 11. This compound belongs to the apocarotenoid family, derived from oxidative cleavage of carotenoids, and features a linear 16-carbon backbone with seven alternating double bonds (heptaenedial) and terminal aldehyde groups .
Properties
CAS No. |
647376-80-5 |
|---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
6,11-dimethylhexadeca-2,4,6,8,10,12,14-heptaenedial |
InChI |
InChI=1S/C18H20O2/c1-17(11-5-3-9-15-19)13-7-8-14-18(2)12-6-4-10-16-20/h3-16H,1-2H3 |
InChI Key |
LKRZGCSTJKJIFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=CC=O)C=CC=CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dimethylhexadeca-2,4,6,8,10,12,14-heptaenedial typically involves aldol condensation reactions. One common method involves the reaction between citral and 2-octanone, catalyzed by a solid catalyst such as Amberlyst A-26 OH. This method yields a high purity product with a yield of approximately 93% .
Industrial Production Methods
Industrial production of 6,11-Dimethylhexadeca-2,4,6,8,10,12,14-heptaenedial often employs similar aldol condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6,11-Dimethylhexadeca-2,4,6,8,10,12,14-heptaenedial undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6,11-Dimethylhexadeca-2,4,6,8,10,12,14-heptaenedial has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of 6,11-Dimethylhexadeca-2,4,6,8,10,12,14-heptaenedial involves its interaction with various molecular targets. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, which can lead to the generation of reactive oxygen species. These reactive species can then interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Chain Length and Degree of Unsaturation
Key Findings :
Methyl Substitution Patterns
Key Findings :
Functional Group Variations
Key Findings :
Spectral and Electronic Properties
- UV-Vis Absorption : The heptaenedial system in 6,11-dimethylhexadecaheptaenedial absorbs at longer wavelengths (~400–500 nm) compared to shorter analogs like dodecapentaenedial (~350 nm) due to extended conjugation .
- NMR Shifts : Methyl groups at positions 6 and 11 produce distinct ¹H-NMR signals (δ 1.75–2.00 ppm for CH₃) and deshielded aldehyde protons (δ 9.50–10.00 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
